

Application Notes and Protocols: Structural Elucidation of Urolithin M5 using NMR Spectroscopy

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Compound of Interest		
Compound Name:	urolithin M5	
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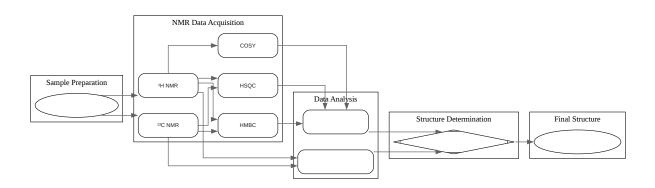
Introduction

Urolithin M5, a pentahydroxylated urolithin, is a gut microbiota-derived metabolite of ellagic acid and ellagitannins found in various fruits and nuts. Recent studies have highlighted its potential as a therapeutic agent, particularly for its antiviral properties. Notably, **urolithin M5** has been identified as a neuraminidase inhibitor, showing efficacy against influenza virus both in vitro and in vivo.[1][2] A critical step in the research and development of such natural products is the unambiguous determination of their chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules like **urolithin M5** in solution.[3] This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of **urolithin M5**.

Structural Elucidation Workflow

The structural elucidation of a natural product like **urolithin M5** using NMR spectroscopy follows a systematic workflow. This process begins with the acquisition of basic 1D spectra (¹H and ¹³C NMR) to identify the types and numbers of protons and carbons. Subsequently, 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms, ultimately leading to the complete structural assignment.





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Figure 1: Experimental workflow for the structural elucidation of **urolithin M5** via NMR spectroscopy.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard practices for the structural analysis of polyphenolic natural products.

- 1. Sample Preparation
- Sample Purity: Ensure the isolated urolithin M5 is of high purity (>95%), as confirmed by HPLC or LC-MS.
- Solvent: Dissolve approximately 5-10 mg of purified urolithin M5 in 0.5-0.6 mL of a suitable deuterated solvent, such as methanol-d4 (CD₃OD) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).



• NMR Tube: Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

The following parameters are provided as a general guideline and should be optimized based on the available spectrometer and sample concentration. The data presented in this note were referenced from a study utilizing a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.[4]

• ¹H NMR (Proton)

Spectrometer: 500 MHz

Pulse Sequence: Standard single-pulse (zg30 or similar)

Temperature: 298 K

Spectral Width: 0-12 ppm

Acquisition Time: 2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64 (depending on concentration)

¹³C NMR (Carbon)

Spectrometer: 125 MHz

Pulse Sequence: Proton-decoupled single-pulse (zgpg30 or similar)

• Temperature: 298 K

Spectral Width: 0-200 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds



- Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)
- 2D COSY (Correlation Spectroscopy)
 - Pulse Sequence: Gradient-selected COSY (gCOSY)
 - Spectral Width (F1 and F2): 0-12 ppm
 - Number of Increments (F1): 256-512
 - Number of Scans per Increment: 2-8
- 2D HSQC (Heteronuclear Single Quantum Coherence)
 - Pulse Sequence: Gradient-selected HSQC with adiabatic pulses (hsqcedetgpsisp or similar)
 - Spectral Width (F2 ¹H): 0-12 ppm
 - Spectral Width (F1 ¹³C): 0-180 ppm
 - Number of Increments (F1): 128-256
 - Number of Scans per Increment: 4-16
 - One-bond ¹J(C,H) coupling constant: Optimized for ~145-160 Hz
- 2D HMBC (Heteronuclear Multiple Bond Correlation)
 - Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf or similar)
 - Spectral Width (F2 ¹H): 0-12 ppm
 - Spectral Width (F1 ¹³C): 0-200 ppm
 - Number of Increments (F1): 256-512
 - Number of Scans per Increment: 8-32



• Long-range nJ(C,H) coupling constant: Optimized for 4-8 Hz

Data Presentation and Interpretation

The following tables summarize the expected NMR data for **urolithin M5** based on published literature and theoretical correlations.[4]

Table 1: ¹H and ¹³C NMR Data for **Urolithin M5** (in CD₃OD)

Position	¹³ C Chemical Shift (δC) [ppm]	¹H Chemical Shift (δH) [ppm] (Multiplicity, J in Hz)
1	111.796	7.300 (s)
2	140.239	-
3	146.147	-
4	140.734	-
4a	117.505	-
6	161.141	-
6a	111.441	-
7	107.242	6.754 (d, J = 9.0)
8	145.676	-
9	132.706	8.334 (d, J = 9.0)
10a	116.896	-
10b	143.231	-

Table 2: Expected 2D NMR Correlations for Urolithin M5



Proton (δH)	COSY Correlations (δH)	HSQC Correlations (δC)	HMBC Correlations (δC)
7.300 (H-1)	-	111.796 (C-1)	140.239 (C-2), 146.147 (C-3), 117.505 (C-4a), 116.896 (C-10a)
6.754 (H-7)	8.334 (H-9)	107.242 (C-7)	145.676 (C-8), 111.441 (C-6a), 10a (116.896)
8.334 (H-9)	6.754 (H-7)	132.706 (C-9)	145.676 (C-8), 111.441 (C-6a), 143.231 (C-10b)

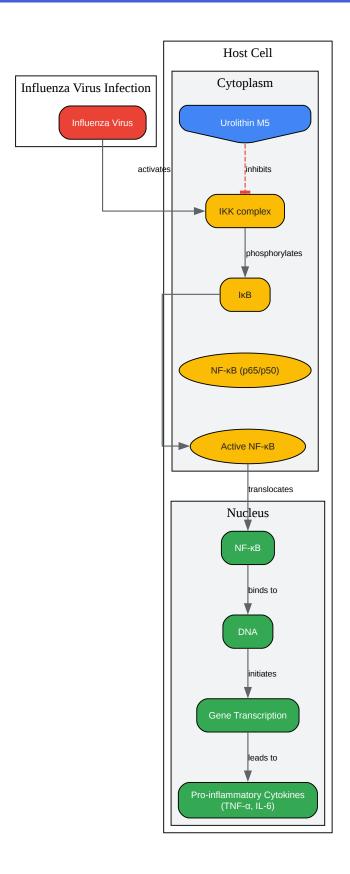
Note: The 2D correlation data is predicted based on the known structure of **urolithin M5** and standard NMR principles, as explicit 2D spectra were not available in the cited literature.

Biological Activity and Signaling Pathway

Urolithin M5 has been shown to inhibit the neuraminidase activity of the influenza virus, a key enzyme for viral propagation.[1] Furthermore, in influenza virus-infected mice, **urolithin M5** treatment has been observed to down-regulate the expression of pro-inflammatory cytokines, including nuclear factor-kappa B (NF- κ B), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).[4] This suggests that **urolithin M5** may exert its antiviral effects in part by modulating the host's inflammatory response.

The NF- κ B signaling pathway is a central regulator of inflammation and is often activated during viral infections. Influenza virus infection can trigger the activation of the I κ B kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF- κ B (I κ B). This allows the NF- κ B (typically the p65/p50 heterodimer) to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including TNF- α and IL-6.





degradation releases

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Figure 2: Proposed mechanism of **urolithin M5**'s anti-inflammatory action via the NF-κB signaling pathway.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of **urolithin M5** and other natural products. By combining 1D and 2D NMR techniques, researchers can confidently determine the molecular structure, which is a fundamental requirement for further drug development and understanding its mechanism of action. The protocols and data presented herein provide a comprehensive guide for scientists working on the characterization of **urolithin M5** and similar compounds. The elucidation of its role in modulating inflammatory pathways, such as the NF-kB cascade, opens up new avenues for its therapeutic application.

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